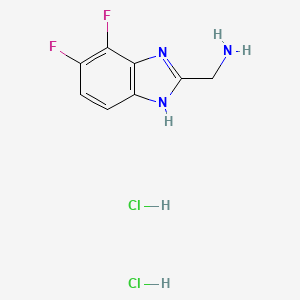

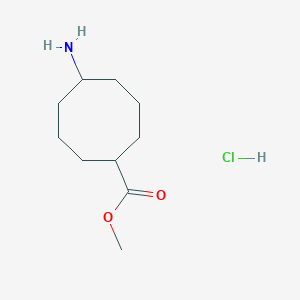

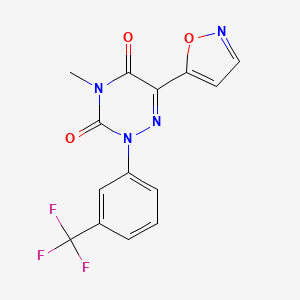

![molecular formula C10H12N2O6S B2586990 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid CAS No. 85844-99-1](/img/structure/B2586990.png)

4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

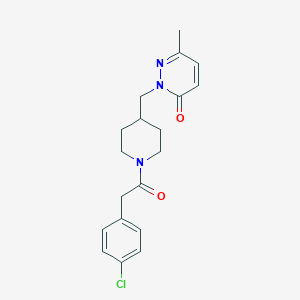

4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid is a chemical compound used for proteomics research . It has a molecular formula of C10H12N2O6S and a molecular weight of 288.28 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like melting point, boiling point, and density. Unfortunately, the search results do not provide specific values for these properties for this compound .Scientific Research Applications

Stereoselective Synthesis

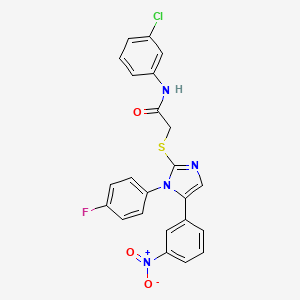

A study by Lupi et al. (2009) demonstrated a highly stereoselective intramolecular alpha-arylation process of self-stabilized non-racemic enolates, leading to the synthesis of alpha-quaternary alpha-amino acid derivatives. This process involves the conversion of N-(4-nitrobenzene)sulfonyl-alpha-amino acid tert-butyl esters into corresponding N-alkyl-alpha-(4-nitrophenyl)-alpha-amino esters, showcasing the application in creating complex amino acid derivatives with potential in pharmaceutical development (Lupi, Penso, Foschi, Gassa, Mihali, & Tagliabue, 2009).

Electrochemical Reduction Studies

Pilard et al. (2001) explored the electrochemical reduction of p-nitrophenyl methyl sulfone and its derivatives, revealing that electrogenerated radical anions of these compounds do not undergo classic two-electron cleavage. This finding has implications for understanding the reactivity and stability of sulfone-based compounds in electrochemical processes, contributing to their application in synthetic organic chemistry and material science (Pilard, Fourets, Simonet, Klein, & Peters, 2001).

Synthesis of Non-natural Amino Acids

Monteiro et al. (2010) presented methods for synthesizing novel nonproteinogenic amino acids, specifically N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives. These methods enable the production of new non-natural amino acids, expanding the toolkit for drug development and biochemical research (Monteiro, Kołomańska, & Suárez, 2010).

Material Science Applications

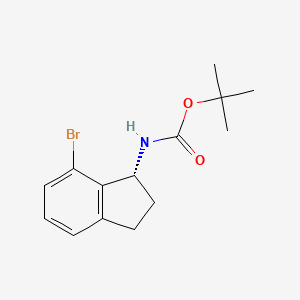

Mehdipour‐Ataei and Hatami (2007) investigated the synthesis of aromatic poly(sulfone sulfide amide imide)s, a new class of soluble thermally stable polymers. This research highlights the potential of sulfonamide-based monomers in creating advanced materials with enhanced thermal stability and solubility properties, suitable for high-performance applications in electronics and aerospace industries (Mehdipour‐Ataei & Hatami, 2007).

Antimicrobial Activity

Zareef, Iqbal, and Arfan (2008) achieved the novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones using polyphosphate ester (PPE). This study not only showcases a methodological advancement in organic synthesis but also the antimicrobial potential of the synthesized compounds, indicating their possible use in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).

Mechanism of Action

The mechanism of action of 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid is not specified in the search results. The mechanism of action usually refers to how a compound interacts with biological systems, which is highly context-dependent. As this compound is used in proteomics research , it might interact with proteins in specific ways, but further information would be needed to elaborate on this.

Future Directions

The future directions in the research and application of 4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid are not specified in the search results. Given its use in proteomics research , potential future directions could involve the development of new research methods or applications in the study of proteins.

properties

IUPAC Name |

4-[(4-nitrophenyl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6S/c13-10(14)2-1-7-11-19(17,18)9-5-3-8(4-6-9)12(15)16/h3-6,11H,1-2,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRSMHPZWJZEHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2586909.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2586923.png)

![6-isopropyl-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2586927.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2586928.png)